Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The compound is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, with structural similarities to the requested compound, have been synthesized using microwave-assisted methods. These compounds, including various hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, were investigated for their antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four demonstrating antilipase activity, highlighting their potential in therapeutic applications (Başoğlu et al., 2013).
Structural Analysis and Potential Anti-Malarial Agents
The crystal structures of active (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, which have anti-malarial activity, indicate the importance of the OH, benzyl group, and methylene substituents for generating activity. The molecular conformations and intermolecular hydrogen bonding patterns observed in these structures provide insights into the potential of similar compounds in anti-malarial therapies (Cunico et al., 2009).
Analgesic Activities of Piperazine Derivatives
A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, structurally related to the requested compound, have been prepared and screened for analgesic and anti-inflammatory properties. Several derivatives were found to be significantly more potent analgesics than reference compounds, indicating the promising analgesic potential of piperazine derivatives in medical research (Manoury et al., 1979).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific biological activity .
Action Environment
Factors such as solubility can influence the action of the compound .
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S2/c1-2-37-27(34)30-13-15-31(16-14-30)39(35,36)20-10-7-18(8-11-20)25(33)28-19-9-12-23(32)21(17-19)26-29-22-5-3-4-6-24(22)38-26/h3-12,17,32H,2,13-16H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOWOBPDIJBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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